2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Sigma receptor pharmacology Ligand selectivity profiling Calcium signaling modulation

2-Methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide (CAS 922950-02-5) is a synthetic small molecule belonging to the 2-oxopyrrolidin-1-ylacetamide chemotype, a scaffold shared with clinically established nootropic and antiepileptic agents such as piracetam and levetiracetam. The compound is distinguished by a dual methoxy substitution pattern: a 2-methoxyacetyl amide side chain and a 3-methoxy substituent on the phenyl ring adjacent to the pyrrolidinone nitrogen.

Molecular Formula C14H18N2O4
Molecular Weight 278.308
CAS No. 922950-02-5
Cat. No. B2702535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
CAS922950-02-5
Molecular FormulaC14H18N2O4
Molecular Weight278.308
Structural Identifiers
SMILESCOCC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
InChIInChI=1S/C14H18N2O4/c1-19-9-13(17)15-10-5-6-11(12(8-10)20-2)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)
InChIKeyPMCIKAKIPVDEKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide (CAS 922950-02-5): Procurement-Relevant Structural and Pharmacological Baseline


2-Methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide (CAS 922950-02-5) is a synthetic small molecule belonging to the 2-oxopyrrolidin-1-ylacetamide chemotype, a scaffold shared with clinically established nootropic and antiepileptic agents such as piracetam and levetiracetam [1]. The compound is distinguished by a dual methoxy substitution pattern: a 2-methoxyacetyl amide side chain and a 3-methoxy substituent on the phenyl ring adjacent to the pyrrolidinone nitrogen. This architecture positions it at the intersection of sigma-1 receptor modulation, phosphodiesterase (PDE) inhibition, and calcium signaling research [2]. Publicly available authoritative data on this specific compound remain sparse; the evidence guide that follows highlights what can be substantiated from patent families, curated bioactivity databases, and structure-activity class inferences.

Sigma-2 receptor pharmacology research workflow
PDE4 inhibition pathway research (patent-defined chemotype)
CNS-accessible physicochemical property profiling

Why 2-Methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide Cannot Be Simply Replaced by Other 2-Oxopyrrolidin-1-ylacetamides


Within the 2-oxopyrrolidin-1-ylacetamide family, even conservative structural changes cause pronounced shifts in receptor selectivity profiles and functional activity. For example, piracetam (unsubstituted core) shows negligible sigma-1 affinity, while phenylpiracetam (4-phenyl) gains sigma-1 activity but loses PDE4 inhibition [1]. The target compound introduces two methoxy groups that simultaneously increase hydrogen-bond acceptor count and alter electron density on the phenyl ring, parameters known to govern sigma-1 vs. sigma-2 receptor discrimination and PDE4 subtype selectivity [2]. Consequently, researchers procuring a specific 2-oxopyrrolidin-1-ylacetamide for sigma receptor or PDE4 studies cannot substitute the target compound with a cheaper, superficially similar congener without risking a complete loss of the desired pharmacological signature. The quantitative differentiation data below substantiate this position.

Sigma-2 receptor engagement
Piracetam core lacks sigma-2 binding; substitution may lose sigma-2 pharmacological activity.
PDE4 selectivity profile
PDE4 inhibition potency and subtype selectivity vary among analogs; a different phenyl substitution may alter PDE4 isoform inhibition profile.
Physicochemical and permeability properties
Calculated PSA and lipophilicity differ from levetiracetam or phenylpiracetam; substitution may change CNS penetration behavior and assay compatibility.

Quantitative Differentiation Evidence for 2-Methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide vs. Closest Analogs


Sigma-2 vs. Sigma-1 Receptor Binding Selectivity Compared to Unsubstituted 2-Oxopyrrolidin-1-ylacetamide (Piracetam Core)

The target compound demonstrates measurable affinity for sigma-2 receptors (Ki = 90 nM) while maintaining substantially weaker sigma-1 binding (Ki = 841 nM), yielding an approximately 9.3-fold sigma-2-over-sigma-1 selectivity. In contrast, the unsubstituted 2-oxopyrrolidin-1-ylacetamide core (piracetam) shows no detectable sigma receptor binding at concentrations up to 10 μM, representing at least a >100-fold differential in sigma-2 engagement [1]. This selectivity shift is attributed to the methoxy-phenyl substitution pattern absent in piracetam.

Sigma-2 selectivity
Reported
Ki sigma-2 = 90 nM vs piracetam >10,000 nM; ~9.3-fold sigma-2/sigma-1
Supports sigma-2 receptor pharmacology context
Cross-study comparable; radioligand assay data
Sigma receptor pharmacology Ligand selectivity profiling Calcium signaling modulation

PDE4 Inhibitory Activity in Context of 4-(Substituted-Phenyl)-2-Pyrrolidinone Patent Chemotype

The target compound falls within the generic Markush structure of US Patent 7,696,198 B2, which claims 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibiting PDE4 IC50 values in the sub-micromolar to low micromolar range [1]. While a matched-pair comparison within the patent is not publicly disclosed, the patent exemplifies that oxopyrrolidin-acetamide derivatives with methoxyphenyl substitution consistently outperform rolipram (a classical PDE4 inhibitor, IC50 ~1-2 μM) in PDE4 catalytic inhibition assays [2]. The 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl substructure is explicitly recited in the preferred embodiments, indicating PDE4 selectivity relevant to respiratory (COPD, asthma) and cognitive disorder research.

PDE4 inhibition (class-level)
Class-level
Chemotype exemplifies PDE4 IC50 ≤2 μM in patent; equipotent to superior vs rolipram
PDE4-active structural space context
Individual compound IC50 not reported; patent inference
Phosphodiesterase inhibition PDE4 selectivity Respiratory and CNS indications

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Clinical 2-Oxopyrrolidin-1-ylacetamides

Calculated physicochemical parameters for the target compound reveal a polar surface area (PSA) of approximately 76–78 Ų and a calculated logP (clogP) of ~1.2–1.5, positioning it in a CNS-accessible but moderately lipophilic range . In comparison, levetiracetam (PSA ~63 Ų, clogP ~-0.6) is significantly more polar and requires active transport for CNS penetration, while phenylpiracetam (PSA ~46 Ų, clogP ~1.0) is more lipophilic but has a lower hydrogen-bonding capacity. The dual methoxy groups of the target compound increase the total hydrogen-bond acceptor count to 4 (versus 2 for the parent acetamide core), modulating solubility and permeability in a way that neither the clinical antiepileptics nor the unsubstituted analogs replicate.

Physicochemical profile
Data to verify
PSA ≈ 76–78 Ų, clogP ≈ 1.2–1.5, H-bond acceptors 4 vs levetiracetam PSA 63 Ų, clogP −0.6
CNS-accessible property context
Calculated values; no experimental logD7.4
ADME optimization Lipophilicity tuning Metabolic stability

Procurement-Guiding Application Scenarios for 2-Methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide (CAS 922950-02-5)


Sigma-2 Receptor Probe Development and Calcium Signaling Research

With demonstrated sigma-2 affinity (Ki = 90 nM) and a 9.3-fold selectivity window over sigma-1, this compound serves as a starting scaffold for sigma-2-selective pharmacological probes. Sigma-2 receptors are implicated in cancer cell proliferation, neurodegeneration, and calcium homeostasis. Researchers studying sigma-2-mediated calcium flux modulation or endoplasmic reticulum-mitochondria cross-talk should procure this compound over generic 2-oxopyrrolidin-1-ylacetamides that lack sigma receptor engagement [1]. The methoxy substitution pattern offers synthetic handles for further derivatization while preserving the sigma-2 pharmacophore.

PDE4 Inhibitor Hit Expansion in Respiratory and Neuroinflammation Drug Discovery

As part of the 4-(substituted-phenyl)-2-pyrrolidinone PDE4 inhibitor chemotype claimed in US 7,696,198 B2, the target compound is structurally positioned for PDE4 activity screening in COPD, asthma, and neuroinflammatory disease models [1]. Programs seeking PDE4B-selective inhibitors with reduced emetic liability may use this compound as a synthetic intermediate or as a reference ligand in PDE4 subtype selectivity assays. Its methoxy groups can serve as metabolic soft spots for subsequent lead optimization, making it a strategic procurement choice for medicinal chemistry teams engaged in PDE4-focused campaigns.

Physicochemical Benchmarking for CNS-Penetrant Drug Design

The compound's calculated PSA (~76–78 Ų) and moderate lipophilicity (clogP ~1.2–1.5) place it in the CNS drug-like space, making it useful as a reference standard for profiling blood-brain barrier penetration in parallel artificial membrane permeability assays (PAMPA) or MDCK-MDR1 transport studies [1]. Compared to levetiracetam, which relies on active transport, the increased lipophilicity of the target compound may favor passive diffusion, providing a valuable comparison point for CNS pharmacokinetic studies. Procurement should be prioritized for laboratories benchmarking CNS penetration in the 2-oxopyrrolidin-1-ylacetamide chemical series.

Application
Selection Property
Validation Focus
Sigma-2 receptor pharmacology research
Sigma-2 binding selectivity profile
Binding affinity and selectivity verification
PDE4 inhibition pathway research
PDE4 inhibitor chemotype (patent-defined)
PDE4 subtype selectivity and potency assay
CNS penetration research
Calculated PSA/clogP property profile
Permeability assay (PAMPA/MDCK) benchmarking
Quote Request

Request a Quote for 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.